molecular formula C17H27NO2 B241383 N-(tert-butyl)-4-(4-propylphenoxy)butanamide

N-(tert-butyl)-4-(4-propylphenoxy)butanamide

Cat. No. B241383
M. Wt: 277.4 g/mol
InChI Key: OFCCZCSBOKQPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-(4-propylphenoxy)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-(tert-butyl)-4-(4-propylphenoxy)butanamide binds to the active site of BTK and inhibits its activity. This leads to a decrease in B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK also leads to a decrease in the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
Inhibition of BTK by N-(tert-butyl)-4-(4-propylphenoxy)butanamide leads to a decrease in the activation of downstream signaling pathways such as AKT and ERK. This results in a decrease in cell proliferation and an increase in apoptosis in B cell malignancies. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to modulate the tumor microenvironment by decreasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-(4-propylphenoxy)butanamide is a highly selective inhibitor of BTK, which makes it an attractive candidate for the treatment of B cell malignancies. However, like all drugs, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has limitations. One of the limitations is that it may not be effective in all patients, as some tumors may have acquired resistance to BTK inhibitors. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide may have off-target effects that could lead to unwanted side effects.

Future Directions

There are several future directions for the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. One direction is the combination of N-(tert-butyl)-4-(4-propylphenoxy)butanamide with other drugs such as venetoclax and rituximab, which have been shown to enhance the anti-tumor activity of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. Another direction is the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide as a first-line therapy for CLL and NHL. Finally, there is a need to identify biomarkers that can predict response to N-(tert-butyl)-4-(4-propylphenoxy)butanamide, which could help to personalize treatment for patients with B cell malignancies.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-(4-propylphenoxy)butanamide involves a multi-step process. The first step is the reaction of 4-propylphenol with tert-butyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is coupled with 4-aminobutanamide to form the final product, N-(tert-butyl)-4-(4-propylphenoxy)butanamide.

Scientific Research Applications

N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been extensively studied for its potential therapeutic use in B cell malignancies. In preclinical studies, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to inhibit BTK activity and induce apoptosis in CLL and NHL cells. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and rituximab.

properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-tert-butyl-4-(4-propylphenoxy)butanamide

InChI

InChI=1S/C17H27NO2/c1-5-7-14-9-11-15(12-10-14)20-13-6-8-16(19)18-17(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,18,19)

InChI Key

OFCCZCSBOKQPDI-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.